molecular formula C5H5F3N2O B2956131 N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine CAS No. 223685-29-8

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine

Cat. No. B2956131
CAS RN: 223685-29-8
M. Wt: 166.103
InChI Key: KLQHVVFXIKZBSL-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine, also known as TFMMA, is a chemical compound with potential applications in scientific research. It is a derivative of the oxazole family and has been shown to have unique properties that make it useful in various fields of study.

Scientific Research Applications

Photochemical Synthesis

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine plays a significant role in photochemistry, particularly in synthesizing fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. These compounds are produced through photochemical reactions involving cleavage and rearrangement of molecular structures, leading to various fluorinated heterocycles. This process is crucial for developing target fluorinated structures in organic chemistry (Pace et al., 2004).

Protecting Strategy for Sensitive Secondary Amines

Aryl triazene, including derivatives of N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine, is used as a protecting group for sensitive secondary amines. This method is compatible with various chemical conditions, demonstrating its versatility and importance in organic synthesis (Lazny et al., 1999).

Reductive Amination for Amine Synthesis

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine is a key component in the reductive amination process, facilitating the synthesis of N-methyl- and N-alkylamines. This synthesis utilizes cost-efficient, earth-abundant metal-based catalysts, highlighting its significance in producing amines for research and industrial purposes (Senthamarai et al., 2018).

Coordination Complexes in Inorganic Chemistry

The compound is involved in forming coordination complexes with various metals, contributing to understanding the metal-ligand bonding and its effects on molecular properties. These complexes are vital in inorganic chemistry for studying molecular structures and magnetic properties (Schweinfurth et al., 2013).

Synthesis of Heterocycles

This chemical is instrumental in the synthesis of 1,2,4-triazole-fused heterocycles, which are essential in pharmaceuticals, agrochemicals, and materials science research. The synthesis process often involves novel catalytic methods, underscoring its application in advanced chemical synthesis (Thorve et al., 2023).

Electrochemical Synthesis

The compound is also used in electrochemical synthesis, such as the formation of 5-methylene-1,3-oxazolidin-2-ones. This method emphasizes the avoidance of toxic chemicals and catalysts, showcasing its application in environmentally friendly chemical synthesis (Feroci et al., 2005).

Mechanism of Action

Target of Action

The compound N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine is also known as Defactinib . It primarily targets PTK2 , also known as focal adhesion kinase (FAK) , Pyk2 , and MELK . These proteins play crucial roles in cell signaling, growth, and survival.

Mode of Action

Defactinib acts as an inhibitor of its primary targets . By binding to these proteins, it prevents them from performing their normal functions, thereby disrupting the signaling pathways they are involved in. This can lead to changes in cell behavior, including reduced proliferation and increased apoptosis (programmed cell death).

Biochemical Pathways

By inhibiting FAK, Pyk2, and MELK, it may disrupt signals that normally promote cell proliferation and prevent apoptosis, leading to a reduction in tumor growth .

Result of Action

The inhibition of FAK, Pyk2, and MELK by Defactinib can lead to a decrease in cell proliferation and an increase in apoptosis . This can result in a reduction in tumor size and potentially slow the progression of diseases such as cancer.

properties

IUPAC Name

N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c1-9-4-10-3(2-11-4)5(6,7)8/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHVVFXIKZBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223685-29-8
Record name N-methyl-4-(trifluoromethyl)-1,3-oxazol-2-amine
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